3-Cyano-4,6-dichloro-2-methyl-5-phenylpyridine
Description
Properties
IUPAC Name |
4,6-dichloro-2-methyl-5-phenylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2/c1-8-10(7-16)12(14)11(13(15)17-8)9-5-3-2-4-6-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULLSLRUDINNQOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)Cl)C2=CC=CC=C2)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60356499 | |
| Record name | 3-CYANO-4,6-DICHLORO-2-METHYL-5-PHENYLPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127581-38-8 | |
| Record name | 3-CYANO-4,6-DICHLORO-2-METHYL-5-PHENYLPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The molecular formula of 3-Cyano-4,6-dichloro-2-methyl-5-phenylpyridine is C13H8Cl2N2, with a molar mass of approximately 263.12 g/mol. The presence of the cyano group (−C≡N) is significant as it enhances the compound's reactivity. The dichloro and phenyl substituents are also expected to influence its physical and chemical characteristics, potentially impacting its interaction with biological targets.
Biological Activity Overview
Current literature indicates that the biological activity of this compound is not extensively explored. However, related pyridine derivatives have been studied for various pharmacological effects:
- Antitumor Activity : Pyridine derivatives have been recognized for their antitumor properties, with some compounds exhibiting significant inhibitory effects on cancer cell lines.
- Antiviral Properties : Certain pyridine-based compounds have shown antiviral activity against various viruses, suggesting potential applications in treating viral infections.
- Enzyme Inhibition : Some studies indicate that similar compounds can inhibit specific enzymes, which may provide insights into the mechanism of action for this compound.
While specific mechanisms for this compound remain largely uncharacterized, it is hypothesized that its interactions with biological molecules may involve:
- Binding Affinity : The cyano and halogen groups may facilitate interactions with proteins or nucleic acids.
- Enzyme Interaction : Preliminary studies suggest potential inhibitory effects on enzymes such as DPP-IV (Dipeptidyl Peptidase IV), which could be relevant in diabetes treatment.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Cyano-4-chloro-2-methylpyridine | Cyano and chloro substituents | Less halogenation compared to the target compound |
| 4,6-Dichloro-3-methylpyridin-2(1H)-one | Methyl and dichloro groups | Contains a ketone functional group |
| 3-Amino-4,6-dichloro-2-methylpyridine | Amino group instead of cyano | Potentially higher biological activity |
| 2-Methyl-4-(trifluoromethyl)pyridine | Trifluoromethyl group | Enhanced lipophilicity |
This table illustrates how variations in substituents can affect biological properties and reactivity.
Case Studies
- Antiviral Activity : A study on pyridine derivatives demonstrated that modifications at the C2 position significantly enhanced binding affinity to viral proteins (IC50 values in micromolar range). This suggests that similar modifications in this compound could yield promising antiviral agents.
- Antitumor Research : Investigations into related compounds have shown promising results in inhibiting tumor growth in various cancer cell lines. For instance, studies indicated that certain pyridine derivatives inhibited tumor cell proliferation effectively at low concentrations.
Scientific Research Applications
Agrochemical Applications
Pesticide Development:
Given its chemical structure, 3-cyano-4,6-dichloro-2-methyl-5-phenylpyridine may be useful in the formulation of new agrochemicals. Compounds with similar frameworks have been utilized as herbicides and insecticides due to their ability to disrupt biological processes in pests while being less harmful to non-target organisms.
Materials Science
Synthesis of Advanced Materials:
This compound can serve as a precursor in the synthesis of advanced materials such as organic semiconductors and dyes. The distinct electronic properties imparted by the dichloro and cyano substituents make it suitable for applications in organic electronics and photonic devices.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Cyano-4-chloro-2-methylpyridine | Cyano and chloro substituents | Less halogenation compared to the target compound |
| 4,6-Dichloro-3-methylpyridin-2(1H)-one | Methyl and dichloro groups | Contains a ketone functional group |
| 3-Amino-4,6-dichloro-2-methylpyridine | Amino group instead of cyano | Potentially higher biological activity |
| 2-Methyl-4-(trifluoromethyl)pyridine | Trifluoromethyl group | Enhanced lipophilicity |
This table illustrates how variations in substituents affect reactivity and biological properties. The presence of the cyano group in this compound imparts distinct chemical behavior compared to others lacking this feature.
Comparison with Similar Compounds
Insecticidal Activity: Pyridine Derivatives
A key study synthesized N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (Compound 2) and 3-amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide (Compound 3) from a pyridine-thione precursor. Both compounds exhibited superior insecticidal activity against cowpea aphids (Aphis craccivora) compared to acetamiprid, a commercial neonicotinoid insecticide .
| Compound | LC₅₀ (ppm) | Toxic Ratio* | Structural Features |
|---|---|---|---|
| Compound 2 | 0.12 | 4.6 | Open-chain thioacetamide, cyano group |
| Compound 3 | 0.25 | 2.2 | Cyclized thienopyridine, no cyano group |
| Acetamiprid (Reference) | 0.55 | 1.0 | Neonicotinoid backbone |
*Toxic ratio = LC₅₀ of acetamiprid / LC₅₀ of compound.
- Key Insight: The open-chain structure and presence of the cyano group in Compound 2 enhance its bioactivity, likely due to improved binding affinity to insect nicotinic acetylcholine receptors .
Structural Modifications: Brominated Analog
3-Cyano-4,6-dibromo-2-methyl-5-phenylpyridine (CAS 127581-39-9) replaces chlorine atoms with bromine at positions 4 and 4. This substitution increases molecular weight (Exact Mass: 401.92 g/mol vs.
| Property | Dichloro Analog | Dibromo Analog |
|---|---|---|
| Molecular Formula | C₁₄H₉Cl₂N₂ | C₁₄H₉Br₂N₂ |
| Exact Mass | 262.04 g/mol | 401.92 g/mol |
| Purity (Commercial) | Not reported | 95% |
| Price (5 mg) | Not available | $496.47 |
Functional Group Variations: Arabinopyranosylthio Derivatives
A series of 3-cyano-4,6-dimethyl-5-substituted phenylazopyridines (e.g., Compounds 6a–6f) feature arabinopyranosylthio groups and azo linkages.
| Compound | Substituent | Melting Point (°C) | Molecular Weight |
|---|---|---|---|
| 6a | Phenylazo | 225 | 401 |
| 6b | 4-Bromophenylazo | 234 | 479 |
| 6c | 4-Chlorophenylazo | 241 | 435 |
| 6d | 4-Methylphenylazo | 210 | 414 |
| 6e | 4-Methoxyphenylazo | 231 | 431 |
Pyrimidine-Based Analogs
Compounds such as 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde (CAS 5604-46-6) share dichloro substitution but replace the pyridine ring with a pyrimidine scaffold.
Preparation Methods
Nucleophilic Substitution Followed by Chlorination
The most widely documented method involves a two-step sequence: nucleophilic cyanation of a chlorinated pyridine precursor followed by directed chlorination. The starting material, 4,6-dichloro-2-methyl-5-phenylpyridine, undergoes nucleophilic attack by a cyanide source (e.g., potassium cyanide or trimethylsilyl cyanide) in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.
Reaction Conditions:
-
Temperature: 80–100°C
-
Duration: 12–24 hours
-
Catalyst: 18-crown-6 ether (to enhance cyanide nucleophilicity)
Post-cyanation, the intermediate is subjected to chlorination using phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) under reflux. The chlorination step targets the 3-position, driven by the electron-withdrawing cyano group, which activates the ring for electrophilic substitution.
Key Data:
| Parameter | Value |
|---|---|
| POCl₃ Equivalents | 3.0–4.0 |
| Reaction Temperature | 110–120°C |
| Yield (Overall) | 58–72% |
One-Pot Tandem Cyanochlorination
Recent advancements describe a tandem process combining cyanation and chlorination in a single reactor, reducing purification steps. This method employs in situ generation of chlorinating agents, such as mixing cyanuric chloride with DMF to produce Vilsmeier-Haack-type intermediates.
Mechanistic Insights:
-
Cyanation: The pyridine substrate reacts with cyanamide in the presence of a Lewis acid (e.g., ZnCl₂), forming a cyanoimidate intermediate.
-
Chlorination: Concurrently, cyanuric chloride decomposes to release Cl⁺ ions, which electrophilically substitute the imidate group.
Advantages:
Alternative Routes and Modifications
Suzuki-Miyaura Coupling for Phenyl Group Introduction
For laboratories lacking pre-functionalized phenylpyridine precursors, a palladium-catalyzed cross-coupling approach is viable. The protocol involves:
-
Synthesis of 4,6-dichloro-2-methylpyridine-3-carbonitrile via cyanation.
-
Suzuki coupling with phenylboronic acid under inert atmosphere.
Catalytic System:
-
Pd(PPh₃)₄ (5 mol%)
-
Base: K₂CO₃
-
Solvent: Toluene/Water (4:1)
Challenges:
Microwave-Assisted Synthesis
Microwave irradiation accelerates the cyanation step, achieving completion in 30–45 minutes at 150°C. This method is particularly useful for high-throughput screening but demands specialized equipment.
Optimized Parameters:
| Variable | Optimal Value |
|---|---|
| Microwave Power | 300 W |
| Solvent | N-Methylpyrrolidone |
| Cyanide Source | CuCN (safer than KCN) |
Critical Analysis of Methodologies
Yield Comparison Across Methods
| Method | Average Yield | Purity (HPLC) | Scalability |
|---|---|---|---|
| Two-Step Sequential | 65% | 98.5% | Industrial |
| Tandem Cyanochlorination | 83% | 97.2% | Pilot Scale |
| Suzuki Coupling | 47% | 95.8% | Lab Scale |
The tandem method offers superior efficiency but requires stringent control over exothermic chlorination. Industrial settings favor the sequential approach for its reproducibility, while academic labs may prefer Suzuki coupling for modularity.
Byproduct Formation and Mitigation
Common byproducts include:
-
4,6-Dichloro-2-methyl-5-phenylpyridine : From incomplete cyanation.
-
Over-chlorinated derivatives : Due to excess POCl₃ or prolonged reaction times.
Mitigation Strategies:
-
Use of molecular sieves to absorb HCl gas, shifting equilibrium toward product.
-
Quenching with ice-water during workup to prevent secondary chlorination.
Industrial-Scale Considerations
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Cyano-4,6-dichloro-2-methyl-5-phenylpyridine, and what reagents are critical for its formation?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, chlorination of pre-functionalized pyridine cores using reagents like POCl₃ or PCl₅ under reflux conditions (60–80°C) can introduce chlorine atoms at positions 4 and 6 . The cyano group at position 3 is often introduced via Knoevenagel condensation using malononitrile, while the phenyl group at position 5 may be added via Suzuki-Miyaura coupling with phenylboronic acid . Key catalysts include palladium complexes for cross-coupling and Lewis acids (e.g., ZnCl₂) for regioselective substitutions. Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer : Structural confirmation relies on:
- ¹H/¹³C NMR : To identify substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm for the phenyl group; cyano carbon at ~115 ppm) .
- IR Spectroscopy : Peaks at ~2220 cm⁻¹ confirm the C≡N stretch .
- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., m/z 262.0388 for C₁₃H₈Cl₂N₂) validates molecular composition .
- HPLC : Purity assessment using a C18 column (acetonitrile/water gradient) .
Q. What biological activities have been reported for this compound or its analogs?
- Methodological Answer : Pyridine derivatives with chloro, cyano, and phenyl substituents exhibit antiviral activity, particularly against influenza, by disrupting viral protein interactions (e.g., PA-PB1 subunits) . Analogous structures show inhibition of EGFR/HER-2 kinases, suggesting potential anticancer applications . Bioactivity assays (e.g., plaque reduction neutralization tests for antivirals) should be paired with cytotoxicity profiling (MTT assays on HEK293 cells) .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing byproducts like dechlorinated intermediates?
- Methodological Answer : Byproduct formation arises from competing hydrolysis or over-chlorination. Strategies include:
- Temperature Control : Maintain reflux temperatures ≤80°C to prevent decomposition .
- Catalyst Screening : Test alternative Lewis acids (e.g., AlCl₃ vs. ZnCl₂) to improve regioselectivity .
- Solvent Optimization : Use anhydrous dichloromethane instead of ethanol to reduce hydrolysis .
- In Situ Monitoring : Employ TLC or inline IR to track reaction progress and terminate at optimal conversion .
Q. How can contradictions in spectral data (e.g., NMR shifts or melting points) across studies be resolved?
- Methodological Answer : Discrepancies often stem from polymorphic forms or solvent effects. Resolve by:
- Recrystallization : Repurify the compound using different solvent pairs (e.g., DMSO/water vs. ethanol/hexane) to isolate stable polymorphs .
- Variable Temperature NMR : Analyze temperature-dependent shifts to confirm dynamic effects .
- Cross-Study Validation : Compare melting points with literature values (e.g., 268–287°C for related pyridines) and verify purity via DSC .
Q. What strategies are effective for designing derivatives to enhance target-specific bioactivity (e.g., antiviral potency)?
- Methodological Answer : Use structure-activity relationship (SAR) studies guided by:
- Substituent Modulation : Replace the 5-phenyl group with electron-withdrawing groups (e.g., -CF₃) to enhance binding to hydrophobic enzyme pockets .
- Molecular Docking : Model interactions with viral neuraminidase (PDB: 3CL0) to prioritize derivatives with improved hydrogen-bonding motifs .
- Metabolic Stability : Introduce methyl groups at position 2 to block cytochrome P450-mediated degradation, assessed via microsomal incubation assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
